6-Phenyl-2-thiouracil

Description

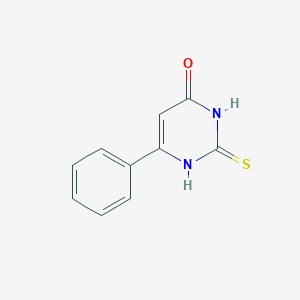

Structure

3D Structure

Propriétés

IUPAC Name |

6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2OS/c13-9-6-8(11-10(14)12-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKNACRTWJHOCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190291 | |

| Record name | 6-Phenylthiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36822-11-4 | |

| Record name | 6-Phenyl-2-thiouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36822-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Phenylthiouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036822114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 36822-11-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 36822-11-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Phenylthiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-phenyl-2-thiouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Mechanism of 6-Phenyl-2-thiouracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway, reaction mechanism, and biological significance of 6-Phenyl-2-thiouracil. The information is curated for professionals in the fields of chemical research and drug development, with a focus on detailed experimental protocols, quantitative data, and clear visualizations of the underlying chemical and biological processes.

Core Synthesis Pathway: Base-Catalyzed Condensation

The most prevalent and efficient method for synthesizing 6-Phenyl-2-thiouracil is through a base-catalyzed condensation reaction. This reaction involves the cyclocondensation of a β-ketoester, specifically ethyl benzoylacetate, with thiourea.[1][2] This transformation is a variant of the well-established Biginelli reaction, a multicomponent reaction widely used for the synthesis of dihydropyrimidinones and related heterocyclic compounds.[3][4][5]

Reaction Scheme

The overall reaction can be depicted as follows:

Ethyl Benzoylacetate + Thiourea → 6-Phenyl-2-thiouracil + Ethanol + Water

This one-pot synthesis is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent like ethanol.[1][3]

Experimental Protocol

A representative experimental protocol for the synthesis of 6-Phenyl-2-thiouracil is detailed below.[1][3]

Materials:

-

Ethyl benzoylacetate

-

Thiourea

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of ethyl benzoylacetate (10.41 mmol) in ethanol (15 mL), add sodium ethoxide (18.7 mmol) and thiourea (15.61 mmol).

-

Stir the reaction mixture under reflux conditions overnight.

-

After completion of the reaction (monitored by TLC), remove the solvent by distillation under reduced pressure.

-

Dissolve the residue in water and adjust the pH to 3 with acid.

-

Extract the aqueous solution with ethyl acetate (3 x 20 mL).

-

Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent and purify the crude product by column chromatography or recrystallization to obtain 6-Phenyl-2-thiouracil.

Quantitative Data

The following table summarizes key quantitative data for the synthesis of 6-Phenyl-2-thiouracil.

| Parameter | Value | Reference(s) |

| Reactants | Ethyl benzoylacetate, Thiourea | [1][2] |

| Catalyst/Reagent | Sodium ethoxide | [3] |

| Solvent | Ethanol | [3] |

| Reaction Time | Overnight | [3] |

| Yield | 24% (purified) | [3] |

| Melting Point | 316-318 °C | [2] |

| Appearance | White to off-white powder | [3] |

Spectroscopic Data

The structural confirmation of the synthesized 6-Phenyl-2-thiouracil is achieved through various spectroscopic techniques.

| Spectroscopy | Key Peaks/Shifts (ppm or cm⁻¹) | Reference(s) |

| ¹H NMR (DMSO-d₆) | δ 12.56 (s, 1H, NH), 12.49 (s, 1H, NH), 7.71 (m, 2H, Ar-H), 7.55 (m, 3H, Ar-H), 6.10 (s, 1H, =CH) | [6] |

| ¹³C NMR (DMSO-d₆) | δ 174.5 (C=S), 162.1 (C=O), 151.8 (C6), 134.2 (Ar-C), 130.8 (Ar-CH), 128.9 (Ar-CH), 127.5 (Ar-CH), 104.2 (C5) | [6] |

| IR (KBr) | 3325-3281 (N-H stretching), 3176 (aromatic C-H stretching), 1681 (C=O stretching), 1327, 1143 (C=S stretching) | [2] |

Synthesis Mechanism

The synthesis of 6-Phenyl-2-thiouracil proceeds via a mechanism analogous to the Biginelli reaction. While several pathways have been proposed for the Biginelli reaction, the 'iminium route' is widely accepted, especially under acidic or neutral conditions. However, for the base-catalyzed synthesis of 6-Phenyl-2-thiouracil, a mechanism involving the initial reaction of the β-ketoester with thiourea is more likely.

Alternative Synthesis Pathways

While the condensation of ethyl benzoylacetate and thiourea is the primary route, other methods for synthesizing substituted thiouracils exist. These often involve multi-step processes or different starting materials. For instance, some syntheses utilize pre-formed unsaturated keto esters which then react with a protected thiourea.[7] Another approach involves the modification of existing uracil or thiouracil scaffolds. However, for the direct synthesis of 6-Phenyl-2-thiouracil, the one-pot condensation remains the most straightforward and commonly employed method.

Biological Activity and Mechanism of Action

6-Phenyl-2-thiouracil is classified as a thyreostatic agent, meaning it interferes with the production of thyroid hormones.[3][8] Its mechanism of action is analogous to that of other thiouracil derivatives, such as propylthiouracil (PTU), which are used clinically to treat hyperthyroidism.[1][9]

The primary target of thiouracil derivatives is the enzyme thyroid peroxidase (TPO) .[10][11] TPO is a key enzyme in the biosynthesis of thyroid hormones (thyroxine (T4) and triiodothyronine (T3)). It catalyzes both the iodination of tyrosine residues on the thyroglobulin protein and the coupling of these iodinated tyrosines to form the mature thyroid hormones.

6-Phenyl-2-thiouracil inhibits TPO, thereby preventing the incorporation of iodine into thyroglobulin and the subsequent formation of T4 and T3.[1][12] This leads to a decrease in the overall production of thyroid hormones, thus alleviating the symptoms of hyperthyroidism.

Experimental Workflow Overview

The following diagram outlines the general workflow for the synthesis and characterization of 6-Phenyl-2-thiouracil.

This guide provides a foundational understanding of the synthesis and mechanism of 6-Phenyl-2-thiouracil. Further research into optimizing reaction conditions, exploring alternative synthetic routes, and conducting in-depth biological evaluations will continue to enhance the scientific community's knowledge of this important heterocyclic compound.

References

- 1. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-PHENYL-2-THIOURACIL | 36822-11-4 [chemicalbook.com]

- 4. Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 6-PHENYL-2-THIOURACIL(36822-11-4) 13C NMR spectrum [chemicalbook.com]

- 7. chemistry.illinois.edu [chemistry.illinois.edu]

- 8. 6-Phenyl-2-thiouracil =95 36822-11-4 [sigmaaldrich.cn]

- 9. droracle.ai [droracle.ai]

- 10. Antithyroid agent - Wikipedia [en.wikipedia.org]

- 11. The mechanism of action of the thioureylene antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of 6-Phenyl-2-thiouracil Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity remains a paramount objective in medicinal chemistry. Among the myriad of heterocyclic scaffolds, the 2-thiouracil core, particularly when substituted at the 6-position with a phenyl group, has emerged as a privileged structure. This technical guide delves into the burgeoning field of novel 6-Phenyl-2-thiouracil derivatives, offering a comprehensive overview of their diverse biological activities, underlying mechanisms of action, and the experimental methodologies pivotal for their evaluation. This document is intended to serve as a vital resource for researchers and professionals engaged in the discovery and development of next-generation therapeutics.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Numerous studies have underscored the potent cytotoxic effects of 6-Phenyl-2-thiouracil derivatives against a spectrum of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest, orchestrated through the modulation of key regulatory proteins.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various thiouracil derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, determined using assays such as the MTT assay. While specific IC50 values for a wide range of novel 6-Phenyl-2-thiouracil derivatives are dispersed throughout the literature, Table 1 summarizes representative data for thiouracil and related derivatives to illustrate their therapeutic window.

Table 1: Anticancer Activity of Thiouracil Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Thiouracil-5-sulfonamide Derivatives | A-2780 (Ovarian), HT-29 (Colon), MCF-7 (Breast), HepG2 (Liver) | Promising Activity | [1] |

| 4-bisarylurea thiouracil derivatives | MCF-7, MDA-MB-231 (Breast) | Significant Activity | |

| Thiazole-Thiouracil Hybrids | MDA-MB-231 (Breast) | - |

Note: This table presents a summary of findings. For specific IC50 values of individual compounds, please refer to the cited literature.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

6-Phenyl-2-thiouracil derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the 6-Phenyl-2-thiouracil derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways in Anticancer Action

The anticancer effects of 6-Phenyl-2-thiouracil derivatives are often mediated through the modulation of critical signaling pathways. One such pathway involves the inhibition of Cyclin-Dependent Kinases (CDKs), leading to cell cycle arrest. Another prominent mechanism is the induction of apoptosis.

Anticancer Mechanism of Action.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Derivatives of 6-Phenyl-2-thiouracil have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Antimicrobial Activity of Thiouracil Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyridopyrimidine derivatives of thiouracil | Escherichia coli, Staphylococcus aureus | Broad Spectrum Activity | [2] |

| Thiourea Derivative (TD4) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 2-16 | [3] |

Note: This table provides a summary of findings. For specific MIC values of individual compounds, please refer to the cited literature.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

6-Phenyl-2-thiouracil derivatives

-

Inoculum suspension of the microorganism (adjusted to a specific turbidity, e.g., 0.5 McFarland standard)

-

Microplate reader (optional, for automated reading)

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the 6-Phenyl-2-thiouracil derivatives in the broth medium directly in the wells of the 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Experimental Workflow for Antimicrobial Susceptibility Testing

Broth Microdilution Workflow.

Enzyme Inhibition: Targeting Key Pathological Mediators

The therapeutic effects of 6-Phenyl-2-thiouracil derivatives can also be attributed to their ability to inhibit specific enzymes that play crucial roles in various disease pathologies.

Quantitative Enzyme Inhibition Data

The inhibitory potency against specific enzymes is expressed as IC50 values.

Table 3: Enzyme Inhibitory Activity of Thiouracil Derivatives

| Enzyme Target | Compound Class | IC50 (µM) | Reference |

| Iodothyronine Deiodinase (ID-I) | 6-propyl-2-thiouracil (PTU) | 0.4 | [4] |

| Iodothyronine Deiodinase (ID-I) | 6-methyl-2-thiouracil (MTU) | 1 | [4] |

| Neuronal Nitric Oxide Synthase (nNOS) | 2-Thiouracil | Ki = 20 | [5] |

| VEGFR-2 | Piperazinylquinoxaline Derivatives | 0.19 - 0.60 | [6] |

| Thymidylate Synthase | 6-Aryl-5-cyano thiouracil derivatives | Good inhibitory activity | [7] |

| CDK2 | 2-Thiouracil-5-sulfonamide Derivatives | Significant Inhibition | [1] |

Note: This table presents a summary of findings. For specific IC50 values of individual compounds, please refer to the cited literature.

Experimental Protocols for Enzyme Inhibition Assays

This assay measures the ability of a compound to inhibit the conversion of reverse T3 (rT3) to 3,3'-diiodothyronine.

Materials:

-

Rat liver microsomes (as a source of ID-I)

-

Reverse T3 (rT3) as the substrate

-

Dithiothreitol (DTT) as a cofactor

-

6-Phenyl-2-thiouracil derivatives

-

Buffer solution (e.g., phosphate buffer)

-

Method for detecting the product (e.g., HPLC or radioimmunoassay)

Procedure:

-

Pre-incubate the liver microsomes with the 6-Phenyl-2-thiouracil derivative at various concentrations.

-

Initiate the enzymatic reaction by adding rT3 and DTT.

-

Incubate the reaction mixture for a specific time at 37°C.

-

Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

-

Quantify the amount of product formed.

-

Calculate the percentage of inhibition and determine the IC50 value.

This assay measures the production of nitric oxide (NO) from L-arginine by nNOS.

Materials:

-

Recombinant nNOS enzyme

-

L-arginine as the substrate

-

NADPH, FAD, FMN, tetrahydrobiopterin, and calmodulin as cofactors

-

6-Phenyl-2-thiouracil derivatives

-

Griess reagent for NO detection

-

Buffer solution

Procedure:

-

In a microplate, combine the nNOS enzyme, cofactors, and the 6-Phenyl-2-thiouracil derivative at various concentrations.

-

Initiate the reaction by adding L-arginine.

-

Incubate for a defined period at 37°C.

-

Measure the amount of nitrite (a stable product of NO) produced using the Griess reagent, which forms a colored azo dye.

-

Read the absorbance at approximately 540 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathway: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a major strategy in cancer therapy.

VEGFR-2 Signaling Inhibition.

Conclusion and Future Directions

Novel 6-Phenyl-2-thiouracil derivatives represent a highly promising class of compounds with a remarkable breadth of biological activities. Their demonstrated efficacy in preclinical models of cancer and infectious diseases, coupled with their ability to modulate key enzymatic pathways, positions them as attractive candidates for further drug development.

Future research should focus on elucidating the precise structure-activity relationships to optimize potency and selectivity. Furthermore, in vivo studies are warranted to assess the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds. The continued exploration of this versatile scaffold holds the potential to yield novel and effective therapeutic agents to address unmet medical needs.

References

- 1. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking [mdpi.com]

- 2. Nanoformulation and antimicrobial evaluation of newly synthesized thiouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selenouracil derivatives are potent inhibitors of the selenoenzyme type I iodothyronine deiodinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-thiouracil is a selective inhibitor of neuronal nitric oxide synthase antagonising tetrahydrobiopterin-dependent enzyme activation and dimerisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization and molecular docking studies of thiouracil derivatives as potent thymidylate synthase inhibitors and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Phenyl-2-Thiouracil: An In-Depth Technical Guide on its Mechanism of Action in Thyroid Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Phenyl-2-thiouracil is a thioamide compound with significant potential for the inhibition of thyroid hormone synthesis. While specific quantitative data for 6-phenyl-2-thiouracil is limited in publicly available literature, its mechanism of action can be thoroughly understood through the extensive research conducted on its close structural analog, 6-propyl-2-thiouracil (PTU). This technical guide delineates the core mechanisms of thyroid inhibition by thiouracil derivatives, providing a robust framework for understanding the pharmacological activity of 6-phenyl-2-thiouracil. The primary inhibitory actions of these compounds are centered on two key enzymes: thyroid peroxidase (TPO) and iodothyronine deiodinases. By targeting these enzymes, 6-phenyl-2-thiouracil disrupts the synthesis of thyroid hormones and the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3). This guide provides a comprehensive overview of these mechanisms, supported by quantitative data from related compounds, detailed experimental protocols for key assays, and visual representations of the involved pathways and workflows.

Core Mechanism of Action: Inhibition of Thyroid Peroxidase (TPO)

The primary mechanism by which 6-phenyl-2-thiouracil and other thiouracil derivatives exert their antithyroid effects is through the inhibition of thyroid peroxidase (TPO).[1] TPO is a crucial enzyme in the thyroid gland, responsible for catalyzing the oxidation of iodide and its subsequent incorporation into tyrosine residues of the thyroglobulin protein, a process known as organification.[2] TPO also catalyzes the coupling of iodotyrosine residues to form the thyroid hormones, T4 and T3.[2]

Thiouracil derivatives, including PTU, act as suicide substrates for TPO.[3] The drug molecule is oxidized by the TPO-H₂O₂ complex, leading to the formation of a reactive intermediate that irreversibly inactivates the enzyme.[3] This inactivation prevents the iodination of thyroglobulin, thereby halting the synthesis of thyroid hormones.[1]

Signaling Pathway of Thyroid Hormone Synthesis and Inhibition by 6-Phenyl-2-Thiouracil

Secondary Mechanism: Inhibition of Deiodinases

In addition to inhibiting TPO, 6-phenyl-2-thiouracil is expected to inhibit iodothyronine deiodinases, enzymes responsible for the peripheral conversion of T4 to the more biologically active T3.[4] There are three types of deiodinases (D1, D2, and D3) that play crucial roles in regulating thyroid hormone activity in various tissues. PTU is a known potent inhibitor of type 1 deiodinase (D1).[5] Studies on structurally similar compounds, such as 6-benzyl-2-thiouracil, have shown even more potent inhibition of D1 than PTU, suggesting that the phenyl group in 6-phenyl-2-thiouracil may confer strong inhibitory activity.[6]

Deiodinase-Mediated T4 to T3 Conversion and its Inhibition

Quantitative Data on Thiouracil Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Species/Tissue | Reference |

| 6-n-Propyl-2-thiouracil (PTU) | Thyroid Peroxidase (TPO) | 1.2 | Rat | [7] |

| 6-n-Propyl-2-thiouracil (PTU) | Thyroid Peroxidase (TPO) | 2.0 | Human | [8] |

| Methimazole (MMI) | Thyroid Peroxidase (TPO) | 0.11 | Rat | [7] |

| Methimazole (MMI) | Thyroid Peroxidase (TPO) | 0.8 | Human | [8] |

| 6-n-Propyl-2-thiouracil (PTU) | Type 1 Deiodinase (D1) | 5.4 | Human | [9] |

| 6-Benzyl-2-thiouracil | Type 1 Deiodinase (D1) | <1.7 | Not Specified | [6] |

Experimental Protocols

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Guaiacol-Based)

This protocol outlines a spectrophotometric method to determine the inhibitory effect of 6-phenyl-2-thiouracil on TPO activity using guaiacol as a substrate.

References

- 1. scbt.com [scbt.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The selenium analog of 6-propylthiouracil. Measurement of its inhibitory effect on type I iodothyronine deiodinase and of its antithyroid activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Digestion of thyroglobulin with purified thyroid lysosomes: preferential release of iodoamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Screening the ToxCast Phase 1, Phase 2, and e1k Chemical Libraries for Inhibitors of Iodothyronine Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anticancer Properties of 6-Phenyl-2-thiouracil and its Derivatives: A Technical Guide

Disclaimer: This technical guide synthesizes the current scientific literature on the anticancer properties of 2-thiouracil derivatives. Direct research on the anticancer activity of 6-Phenyl-2-thiouracil is limited. The information presented herein is largely based on studies of structurally related compounds and should be interpreted as indicative of potential areas for future research.

Introduction

Derivatives of 2-thiouracil, a pyrimidine analog, have emerged as a promising class of compounds in the search for novel anticancer agents. Their structural similarity to the pyrimidine bases found in nucleic acids allows them to interfere with various cellular processes critical for cancer cell proliferation and survival. While extensive research has been conducted on various substituted 2-thiouracil compounds, this guide focuses on the known anticancer properties of its derivatives, with the aim of providing a foundational understanding for researchers interested in the potential of 6-Phenyl-2-thiouracil.

In Vitro Anticancer Activity of 2-Thiouracil Derivatives

Numerous studies have demonstrated the cytotoxic effects of 2-thiouracil derivatives against a range of human cancer cell lines. The anticancer activity is often evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Data Presentation

The following tables summarize the reported IC50 values for various 2-thiouracil derivatives against different cancer cell lines.

Table 1: Cytotoxicity of 5,5'-(phenylmethylene)bis(6-amino-2-thiouracil) Derivatives against HeLa Cells

| Compound | IC50 (µg/mL) |

| Derivative 1 | 4.18 - 10.20 |

| ... (additional derivatives) | ... |

| 5-Fluorouracil (Control) | 12.08 |

Table 2: Cytotoxicity of 2-Thiouracil Sulfonamide Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

| Compound 9 | CaCo-2 (Colon) | 2.82 |

| Compound 9 | MCF-7 (Breast) | 2.92 |

| ... (additional derivatives) | ... | ... |

Table 3: Cytotoxicity of 2-Thiouracil-5-Sulfonamide Derivatives

| Compound | Cell Line | IC50 (µM) |

| 6e | A-2780 (Ovarian) | Reported as active |

| 6e | HT-29 (Colon) | Reported as active |

| 6e | MCF-7 (Breast) | Reported as active |

| 6e | HepG2 (Liver) | Reported as active |

Note: Specific IC50 values for all compounds and cell lines were not consistently available in the summarized search results. The tables represent the available quantitative data.

Proposed Mechanisms of Action

The anticancer effects of 2-thiouracil derivatives are believed to be mediated through multiple cellular mechanisms, primarily leading to cell cycle arrest and apoptosis.

Cell Cycle Arrest

Certain 2-thiouracil derivatives have been shown to induce cell cycle arrest at different phases. For instance, the 2-thiouracil-5-sulfonamide derivative, compound 6e, was found to cause cell growth arrest at the G1/S phase in A-2780 ovarian cancer cells, the S phase in HT-29 colon cancer and MCF-7 breast cancer cells, and the G2/M phase in HepG2 liver cancer cells. This cell cycle disruption is thought to be mediated through the enhanced expression of cell cycle inhibitors like p21 and p27.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Studies on 2-thiouracil derivatives indicate their ability to stimulate apoptotic death in cancer cells. Flow cytometric analysis of cells treated with compound 6e showed an increased percentage of cells in both early and late stages of apoptosis.

Enzyme Inhibition

Molecular docking studies have suggested that some 2-thiouracil derivatives may exert their anticancer effects by inhibiting key enzymes involved in cancer progression. For example, 2-thiouracil sulfonamide derivatives have been docked into the active site of c-kit protein tyrosine kinase (PTK), suggesting a potential inhibitory interaction. Similarly, 2-thiouracil-5-sulfonamide derivatives have shown significant inhibition of Cyclin-Dependent Kinase 2A (CDK2A), a key regulator of the cell cycle.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anticancer properties of 2-thiouracil derivatives.

Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.

Protocol:

-

Cell Plating: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 2-thiouracil derivatives) and a positive control (e.g., 5-Fluorouracil) for a specified period (e.g., 48 or 72 hours).

-

Fixation: Discard the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Washing: Wash the plates five times with distilled water and allow them to air dry.

-

Staining: Add 0.4% SRB solution to each well and incubate for 10 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value from the dose-response curve.

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, which allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptotic cells.

Protocol:

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells with compromised membranes. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

The following diagrams illustrate key concepts related to the investigation of the anticancer properties of 2-thiouracil derivatives.

Caption: Experimental workflow for investigating anticancer properties.

Caption: Proposed mechanism of cell cycle arrest by 2-thiouracil derivatives.

Caption: Simplified pathway of apoptosis induction.

Conclusion and Future Directions

The available evidence strongly suggests that 2-thiouracil derivatives are a valuable scaffold for the development of novel anticancer agents. Their ability to induce cytotoxicity, cell cycle arrest, and apoptosis in various cancer cell lines highlights their therapeutic potential.

While direct studies on the anticancer properties of 6-Phenyl-2-thiouracil are currently lacking, the promising results from its derivatives warrant further investigation into this specific compound. Future research should focus on:

-

In vitro screening: Evaluating the cytotoxicity of 6-Phenyl-2-thiouracil against a broad panel of cancer cell lines to determine its IC50 values.

-

Mechanism of action studies: Investigating the effects of 6-Phenyl-2-thiouracil on cell cycle progression, apoptosis, and key signaling pathways in cancer cells.

-

In vivo studies: Assessing the antitumor efficacy and toxicity of 6-Phenyl-2-thiouracil in animal models.

A thorough investigation of 6-Phenyl-2-thiouracil will be crucial to ascertain its potential as a lead compound for the development of new and effective cancer therapies.

6-Phenyl-2-thiouracil as a potential HIV-1 replication inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential of 6-Phenyl-2-thiouracil as an inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) replication. While direct and extensive research on the anti-HIV-1 activity of 6-Phenyl-2-thiouracil is not widely available in public literature, its structural similarity to other known non-nucleoside reverse transcriptase inhibitors (NNRTIs) suggests a plausible mechanism of action and a foundation for future investigation. This document provides a comprehensive overview of the presumed mechanism of action, relevant quantitative data from structurally related compounds, and detailed experimental protocols for the evaluation of its potential antiviral efficacy and cytotoxicity. The aim is to equip researchers and drug development professionals with the necessary information to explore this and similar compounds as potential therapeutics in the fight against HIV-1.

Introduction

The HIV-1 pandemic remains a significant global health challenge, necessitating the continuous development of novel antiretroviral agents to combat drug resistance and improve treatment regimens. One of the most critical targets for anti-HIV-1 therapy is the viral enzyme reverse transcriptase (RT), which is essential for the conversion of the viral RNA genome into proviral DNA. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART). These compounds bind to an allosteric site on the HIV-1 RT, inducing a conformational change that disrupts its catalytic activity.

Thiouracil derivatives have emerged as a promising class of compounds with a wide range of biological activities, including antiviral properties. Notably, several 5-ethyl-6-(phenylthio)uracil analogues have been identified as highly potent and selective inhibitors of HIV-1.[1] 6-Phenyl-2-thiouracil, with its core thiouracil structure and a phenyl substituent at the 6-position, fits the structural profile of a potential NNRTI. This guide will delve into the scientific basis for considering 6-Phenyl-2-thiouracil as a candidate for anti-HIV-1 drug discovery and provide the technical framework for its investigation.

Proposed Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition

It is hypothesized that 6-Phenyl-2-thiouracil acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are non-competitive inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, located approximately 10 Å from the polymerase active site. This binding event is believed to induce a conformational change in the enzyme, which can interfere with the chemical step of nucleotide incorporation into the growing DNA chain, without directly competing with the natural deoxynucleoside triphosphate substrates.[2]

Figure 1: Proposed mechanism of action for 6-Phenyl-2-thiouracil as an NNRTI.

Quantitative Data on Related Thiouracil Derivatives

Table 1: Anti-HIV-1 Activity of 6-(Arylthio)uracil Derivatives

| Compound | Structure | Anti-HIV-1 Activity | Cytotoxicity |

| 5b | 6-(phenylthio)uracil derivative | Marginal | Not specified |

| 5f | 6-(o-chlorophenylthio)uracil derivative | Marginal | Not specified |

Data from a study on 6-(Arylthio)uracils which reported "marginal activity" without providing specific EC50 values.[3]

Table 2: Antiviral Activity of 6-Thienyl-5-cyano-2-thiouracil Derivatives against Hepatitis A Virus (HAV)

| Compound | IC50 (µg/mL) |

| 1 | 26.3 |

| 2 | 149.7 |

| 3 | 31.6 |

| 4 | 349.7 |

| 5 | 149.7 |

| 6 | 149.7 |

Note: This data is for antiviral activity against Hepatitis A Virus, not HIV-1, but demonstrates the antiviral potential of the 2-thiouracil scaffold.[4]

Table 3: Anti-HIV-1 Activity of Potent 5-Ethyl-6-phenylthiouracil Analogues

| Compound | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |

| 1-Benzyloxymethyl-5-ethyl-6-phenylthiouracil | 1.5 - 7.0 | >100 | >14,285 |

| HEPT (parent compound) | ~7,000 | >100 | >14 |

EC50 (50% effective concentration), CC50 (50% cytotoxic concentration), SI (Selectivity Index = CC50/EC50). Data for highly potent derivatives of 6-phenylthiouracil.[1]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the potential of 6-Phenyl-2-thiouracil as an HIV-1 replication inhibitor.

HIV-1 Replication Assay (p24 Antigen ELISA)

This assay determines the concentration of the compound required to inhibit HIV-1 replication by 50% (EC50) in a cell-based model.

-

Cell Line: MT-4 cells (human T-cell leukemia cell line) are commonly used as they are highly permissive to HIV-1 infection.

-

Virus Strain: HIV-1 (e.g., IIIB or NL4-3 strains).

-

Procedure:

-

Cell Preparation: Culture MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics. Ensure cells are in the logarithmic growth phase on the day of the assay.

-

Compound Dilution: Prepare a serial dilution of 6-Phenyl-2-thiouracil in the culture medium. A broad concentration range is recommended for initial screening.

-

Infection:

-

Plate MT-4 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Add the diluted compound to the wells.

-

Infect the cells with a predetermined multiplicity of infection (MOI) of HIV-1.

-

Include control wells: virus-infected cells without the compound (virus control) and uninfected cells without the compound (cell control).

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

-

p24 Antigen Quantification: After incubation, collect the cell culture supernatant. The amount of HIV-1 p24 capsid protein in the supernatant, which correlates with the extent of viral replication, is quantified using a commercially available HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the virus control.

-

Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

-

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This is a cell-free enzymatic assay to determine the direct inhibitory effect of the compound on the activity of HIV-1 RT (IC50).

-

Enzyme: Recombinant HIV-1 Reverse Transcriptase.

-

Assay Principle: A colorimetric assay that measures the incorporation of digoxigenin (DIG)-labeled dUTP into a new DNA strand using a poly(A) x oligo(dT)15 template/primer.

-

Procedure:

-

Plate Preparation: A template/primer hybrid is immobilized on streptavidin-coated microplate wells.

-

Reaction Mixture: Prepare a reaction mixture containing deoxynucleoside triphosphates (dNTPs), including DIG-labeled dUTP.

-

Compound Addition: Add serial dilutions of 6-Phenyl-2-thiouracil to the wells. Include a known NNRTI (e.g., Nevirapine) as a positive control and a solvent control.

-

Enzyme Reaction: Initiate the reaction by adding recombinant HIV-1 RT to the wells. Incubate at 37°C for 1-2 hours.

-

Detection:

-

Wash the wells to remove unincorporated nucleotides.

-

Add an anti-DIG antibody conjugated to peroxidase (Anti-DIG-POD).

-

After another wash step, add a peroxidase substrate (e.g., ABTS).

-

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that reduces the RT activity by 50%.

-

Cytotoxicity Assay (MTT or XTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells (CC50), which is crucial for assessing the selectivity of the antiviral effect.

-

Cell Line: The same cell line used in the antiviral assay (e.g., MT-4 cells).

-

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at an appropriate density.

-

Compound Treatment: Add serial dilutions of 6-Phenyl-2-thiouracil to the wells. Include a "cells only" control (medium without the compound).

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 4-5 days) at 37°C in a 5% CO2 incubator.

-

Cell Viability Measurement: Add a tetrazolium salt solution (e.g., MTT or XTT) to each well. Viable cells will metabolize the salt into a colored formazan product.

-

Absorbance Reading: After a few hours of incubation, solubilize the formazan crystals and measure the absorbance using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cytotoxicity for each concentration compared to the cell control.

-

Determine the CC50 value by plotting the percentage of cytotoxicity against the compound concentration.

-

-

Figure 2: General experimental workflow for evaluating anti-HIV-1 candidates.

Conclusion and Future Directions

6-Phenyl-2-thiouracil presents an intriguing, yet underexplored, candidate as a potential inhibitor of HIV-1 replication. Based on its chemical structure and the established activity of related thiouracil derivatives, it is plausible that this compound functions as a non-nucleoside reverse transcriptase inhibitor. The lack of specific published data on its anti-HIV-1 activity underscores the need for systematic in vitro evaluation.

The experimental protocols detailed in this guide provide a clear roadmap for researchers to determine the efficacy (EC50), direct enzymatic inhibition (IC50), and cytotoxicity (CC50) of 6-Phenyl-2-thiouracil. A favorable selectivity index (a high CC50 to EC50 ratio) would warrant further investigation, including studies against a panel of NNRTI-resistant HIV-1 strains, pharmacokinetic profiling, and lead optimization to enhance potency and drug-like properties. The exploration of 6-Phenyl-2-thiouracil and its analogues could contribute to the discovery of novel and effective antiretroviral agents.

References

- 1. Potent and selective inhibition of human immunodeficiency virus type 1 (HIV-1) by 5-ethyl-6-phenylthiouracil derivatives through their interaction with the HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of inhibition of HIV-1 reverse transcriptase by the novel broad-range DNA polymerase inhibitor N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Synthesis and Antiviral Screening of 6-Phenyl-2-thiouracil Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and antiviral screening of 6-phenyl-2-thiouracil analogs. These compounds represent a class of heterocyclic molecules that have garnered significant interest for their potential as antiviral agents. This document details the synthetic methodologies for creating a library of these analogs, outlines the protocols for robust in vitro antiviral and cytotoxicity assays, and presents a compilation of antiviral activity data. Furthermore, it explores the potential mechanisms of action, including the modulation of host cell signaling pathways, and provides visual representations of these processes to facilitate a deeper understanding. The information herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel antiviral therapeutics.

Introduction

The persistent threat of viral diseases necessitates the continuous exploration and development of new antiviral agents. Viral infections can lead to a wide range of human ailments, from acute illnesses to chronic conditions and pandemics. The ability of viruses to rapidly evolve and develop resistance to existing therapies underscores the urgency for identifying novel chemical scaffolds with potent antiviral activity.

Among the diverse heterocyclic compounds investigated for their medicinal properties, pyrimidine derivatives, and specifically thiouracil analogs, have demonstrated a broad spectrum of biological activities, including antiviral, antibacterial, and anticancer effects. The 6-phenyl-2-thiouracil scaffold, in particular, has emerged as a promising starting point for the design of new antiviral drugs. The presence of the phenyl group at the 6-position offers a site for chemical modification, allowing for the generation of a library of analogs with potentially enhanced potency and selectivity against various viral targets.

This guide provides an in-depth resource for researchers, covering the essential aspects of synthesizing and evaluating 6-phenyl-2-thiouracil analogs for their antiviral potential.

Synthesis of 6-Phenyl-2-thiouracil Analogs

The synthesis of 6-phenyl-2-thiouracil and its analogs is most commonly achieved through a one-pot, three-component Biginelli-like condensation reaction. This reaction involves the cyclocondensation of a β-ketoester, an aromatic aldehyde, and thiourea. While the core reaction is straightforward, optimization of reaction conditions is crucial for achieving high yields and purity.

General Synthetic Scheme

The general synthesis of 6-aryl-5-cyano-2-thiouracil derivatives involves the reaction of ethyl cyanoacetate, an appropriate aromatic aldehyde, and thiourea in the presence of a base catalyst such as potassium carbonate.[1] For the synthesis of analogs without the 5-cyano group, a β-ketoester like ethyl benzoylacetate is used in place of ethyl cyanoacetate.

Experimental Protocol: Synthesis of 6-Phenyl-2-thiouracil

This protocol describes a general method for the synthesis of 6-phenyl-2-thiouracil. Modifications to the starting β-ketoester (e.g., using substituted ethyl benzoylacetates) will yield the corresponding 6-(substituted phenyl)-2-thiouracil analogs.

Materials:

-

Ethyl benzoylacetate

-

Thiourea

-

Sodium ethoxide

-

Absolute ethanol

-

Hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

-

To this solution, add equimolar amounts of ethyl benzoylacetate and thiourea.

-

The reaction mixture is refluxed for a specified period (typically several hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The resulting residue is dissolved in water and acidified with hydrochloric acid to precipitate the crude product.

-

The precipitate is filtered, washed with cold water, and dried.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water, to yield the pure 6-phenyl-2-thiouracil.[2]

Characterization:

The structure of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The purity can be assessed by elemental analysis and high-performance liquid chromatography (HPLC).

Antiviral Screening

The evaluation of newly synthesized compounds for antiviral activity is a critical step in the drug discovery process. This involves a series of in vitro assays to determine the efficacy of the compounds against specific viruses and to assess their toxicity to host cells.

Data Presentation: Antiviral Activity of Thiouracil Analogs

The following tables summarize the reported antiviral activities of various thiouracil analogs against different viruses. The data is presented as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which represents the concentration of the compound required to inhibit 50% of viral replication. The cytotoxic concentration (CC50), the concentration that causes 50% cell death, is also included where available, along with the selectivity index (SI), which is the ratio of CC50 to IC50 and indicates the therapeutic window of the compound.

Table 1: Antiviral Activity of 6-Aryl-5-cyano-2-thiouracil Analogs against Hepatitis C Virus (HCV) NS5B Polymerase [3]

| Compound | R Group | IC50 (µM) |

| 1 | 4-Fluorophenyl | > 50 |

| 2 | 4-Chlorophenyl | 27 |

| 3 | 4-Bromophenyl | 15 |

| 4 | 4-Methylphenyl | > 50 |

| 5 | 4-Methoxyphenyl | 3.8 |

Table 2: Antiviral Activity of 6-Thienyl-5-cyano-2-thiouracil Derivatives against Hepatitis A Virus (HAV) [4]

| Compound | IC50 (µg/mL) |

| 1 | 26.3 |

| 2 | 112.5 |

| 3 | 35.7 |

| 4 | 349.7 |

Table 3: Antiviral Activity of Phenylalanine Derivatives as HIV-1 Capsid Inhibitors [5]

| Compound | EC50 (µM) | CC50 (µM) | SI |

| II-13c | 5.14 ± 1.62 | > 9.51 | > 1.85 |

| V-25i | 2.57 ± 0.79 | > 8.55 | > 3.33 |

| PF-74 (control) | 0.42 ± 0.11 | > 11.56 | > 27.5 |

Table 4: Antiviral Activity of Resveratrol Derivatives against Influenza A Virus [6]

| Compound | IC50 (µg/mL) | CC50 (µg/mL) | SI |

| 6 | 17.1 | 212.3 | 12.4 |

| 7 | 19.5 | 116.1 | 5.9 |

Experimental Protocols for Antiviral Screening

This protocol outlines a standard method for determining the cytotoxicity of the synthesized compounds using a cell viability assay.

Materials:

-

Host cell line (e.g., Vero, HeLa, MT-4)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

Synthesized 6-phenyl-2-thiouracil analogs

-

Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)

-

Plate reader

Procedure:

-

Seed the host cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

-

The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

This protocol describes a general method for evaluating the antiviral activity of the compounds using a virus-induced cytopathic effect (CPE) reduction assay.

Materials:

-

Host cell line

-

Virus stock with a known titer

-

96-well cell culture plates

-

Synthesized 6-phenyl-2-thiouracil analogs

-

Cell viability reagent

-

Plate reader

Procedure:

-

Seed the host cells in a 96-well plate and allow them to form a monolayer.

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Pre-treat the cells with the medium containing the different concentrations of the compounds for a short period (e.g., 1-2 hours).

-

Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubate the plates until the virus control wells show significant CPE (typically 80-90%).

-

Assess cell viability using a suitable reagent as described in the cytotoxicity assay.

-

Calculate the percentage of protection for each concentration relative to the virus and cell controls.

-

The IC50 or EC50 value is determined by plotting the percentage of protection against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathways

Understanding the mechanism by which antiviral compounds exert their effects is crucial for their development as therapeutic agents. 6-Phenyl-2-thiouracil analogs may act through various mechanisms, including direct inhibition of viral enzymes or modulation of host cell pathways that are essential for viral replication.

Potential Viral Targets

Many antiviral drugs target key viral enzymes involved in the replication cycle. For RNA viruses, the RNA-dependent RNA polymerase (RdRp) is a prime target. Some thiouracil derivatives have been shown to inhibit the HCV NS5B RdRp.[3] For retroviruses like HIV, reverse transcriptase is a critical enzyme that can be inhibited by nucleoside and non-nucleoside analogs.

Modulation of Host Cell Signaling Pathways

Viruses often hijack host cell signaling pathways to create a favorable environment for their replication. Key pathways that are frequently manipulated include the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) signaling pathways.[7][8] Antiviral compounds that can modulate these pathways may disrupt the viral life cycle.

The NF-κB signaling pathway plays a central role in the immune response to viral infections.[9] Many viruses have evolved mechanisms to either activate or inhibit this pathway to their advantage. Compounds that inhibit NF-κB activation could potentially reduce virus-induced inflammation and replication.

The MAPK signaling cascade is involved in regulating a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[10] Viruses can activate specific MAPK pathways, such as ERK, JNK, and p38, to facilitate their replication.[11] Inhibitors of these pathways could therefore possess antiviral activity.

Mandatory Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of 6-Phenyl-2-thiouracil analogs.

Antiviral Screening Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Parallel synthesis of 5-cyano-6-aryl-2-thiouracil derivatives as inhibitors for hepatitis C viral NS5B RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitrostilbenes: Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Virus-induced p38 MAPK activation facilitates viral infection [thno.org]

The Role of Thiouracil Derivatives in Cyclin-Dependent Kinase (CDK) Inhibition: A Technical Guide

Disclaimer: This technical guide explores the role of thiouracil derivatives as inhibitors of cyclin-dependent kinases (CDKs), with a focus on 2-thiouracil-5-sulfonamide derivatives. Extensive research did not yield specific information on the direct role of 6-Phenyl-2-thiouracil in CDK inhibition. The following sections detail the available scientific findings on related thiouracil compounds and their potential as anticancer agents through CDK modulation.

Introduction to Cyclin-Dependent Kinases and Their Inhibition

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the eukaryotic cell cycle, transcription, and other cellular processes.[1] The activity of CDKs is dependent on their association with regulatory subunits called cyclins. Dysregulation of CDK activity is a hallmark of many human cancers, making them attractive targets for cancer therapy.[2] The development of small-molecule CDK inhibitors has been a major focus in oncology drug discovery, with several compounds approved for clinical use.[2] These inhibitors typically target the ATP-binding pocket of CDKs, competing with the natural substrate and thereby blocking their kinase activity.[1]

2-Thiouracil-5-Sulfonamide Derivatives as CDK2A Inhibitors

Recent studies have identified a series of novel 2-thiouracil-5-sulfonamide derivatives as potent anticancer agents that exert their effects through the inhibition of CDK2A.[3] These compounds have demonstrated significant cytotoxic activity against various human cancer cell lines and have been shown to induce cell cycle arrest and apoptosis.[3]

Mechanism of Action

The primary mechanism of action for these 2-thiouracil-5-sulfonamide derivatives is the inhibition of CDK2A, a key regulator of the G1/S phase transition of the cell cycle.[3] Molecular docking studies have elucidated the binding mode of these compounds within the ATP-binding pocket of CDK2A, revealing key interactions that contribute to their inhibitory activity.[3] Inhibition of CDK2A leads to cell cycle arrest, preventing cancer cell proliferation.[3]

Quantitative Data: Cytotoxicity and CDK2A Inhibition

The following tables summarize the in vitro biological activity of selected 2-thiouracil-5-sulfonamide derivatives against various cancer cell lines and their inhibitory activity against CDK2A.

Table 1: In Vitro Cytotoxicity (IC50, µM) of 2-Thiouracil-5-Sulfonamide Derivatives [3]

| Compound | A-2780 (Ovarian) | HT-29 (Colon) | MCF-7 (Breast) | HepG2 (Liver) |

| 6b | 15.3 ± 1.1 | 12.8 ± 0.9 | 10.5 ± 0.7 | 18.2 ± 1.3 |

| 6d | 11.7 ± 0.8 | 9.5 ± 0.6 | 7.9 ± 0.5 | 14.1 ± 1.0 |

| 6e | 8.9 ± 0.6 | 7.2 ± 0.5 | 5.8 ± 0.4 | 10.3 ± 0.7 |

| 6f | 13.1 ± 0.9 | 11.0 ± 0.8 | 9.2 ± 0.6 | 16.5 ± 1.2 |

| 6g | 10.2 ± 0.7 | 8.1 ± 0.5 | 6.7 ± 0.4 | 12.4 ± 0.9 |

| 7b | 18.5 ± 1.4 | 16.3 ± 1.2 | 14.1 ± 1.0 | 21.7 ± 1.6 |

| 5-FU | 25.6 ± 1.9 | 22.1 ± 1.7 | 19.8 ± 1.5 | 29.3 ± 2.2 |

5-FU (5-Fluorouracil) was used as a reference compound.

Table 2: CDK2A Inhibition (IC50, µM) of Selected 2-Thiouracil-5-Sulfonamide Derivatives [3]

| Compound | CDK2A IC50 (µM) |

| 6b | 0.45 ± 0.03 |

| 6d | 0.28 ± 0.02 |

| 6e | 0.15 ± 0.01 |

| 6f | 0.39 ± 0.03 |

| 6g | 0.21 ± 0.01 |

| 7b | 0.58 ± 0.04 |

Experimental Protocols

Synthesis of 2-Thiouracil-5-Sulfonamide Derivatives

The synthesis of the target compounds involves a multi-step process starting from ethyl cyanoacetate and thiourea. The key steps include the formation of the 2-thiouracil ring, followed by chlorosulfonation and subsequent reaction with various amines to yield the final sulfonamide derivatives.[3]

In Vitro Cytotoxicity Assay

The cytotoxic activity of the synthesized compounds was evaluated against a panel of human cancer cell lines using the Sulforhodamine B (SRB) assay. Cells were seeded in 96-well plates and treated with different concentrations of the test compounds for 48 hours. The cell viability was determined by measuring the absorbance at 570 nm after staining with SRB.[4]

CDK2A Kinase Assay

The inhibitory activity of the compounds against CDK2A was determined using a commercially available kinase assay kit. The assay measures the amount of ADP produced from the kinase reaction using a luminescence-based method. The IC50 values were calculated from the dose-response curves.

Cell Cycle Analysis

The effect of the compounds on the cell cycle distribution was analyzed by flow cytometry. Cancer cells were treated with the test compounds for 24 hours, harvested, fixed, and stained with propidium iodide (PI). The DNA content of the cells was then analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[3]

Molecular Docking

Molecular docking studies were performed to predict the binding mode of the most active compounds within the active site of CDK2A. The crystal structure of CDK2A was obtained from the Protein Data Bank (PDB), and the compounds were docked into the ATP-binding site using molecular modeling software.[3]

Visualizations

Signaling Pathway of CDK2 in Cell Cycle Regulation

Caption: Simplified pathway of CDK2 in G1/S transition.

Experimental Workflow for Evaluating Thiouracil Derivatives

Caption: Workflow for synthesis and evaluation.

Logical Relationship of CDK2 Inhibition and Cellular Effects

Caption: Cellular effects of CDK2A inhibition.

Conclusion

While direct evidence for the role of 6-Phenyl-2-thiouracil in CDK inhibition is currently unavailable, the broader class of thiouracil derivatives, specifically 2-thiouracil-5-sulfonamides, has emerged as a promising scaffold for the development of novel CDK2A inhibitors. The data presented herein demonstrates their potent in vitro anticancer activity, which is mediated through the induction of cell cycle arrest and apoptosis. Further investigation and optimization of these compounds could lead to the development of new therapeutic agents for the treatment of cancer.

References

- 1. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy [mdpi.com]

- 3. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacophorejournal.com [pharmacophorejournal.com]

An In-Depth Technical Guide to 6-Phenyl-2-thiouracil: Physicochemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phenyl-2-thiouracil is a heterocyclic compound belonging to the thiouracil family, which are derivatives of uracil. It is recognized for its thyrostatic activity, making it a subject of interest in medicinal chemistry and drug development for the management of hyperthyroidism. This technical guide provides a comprehensive overview of the physicochemical properties and characterization of 6-Phenyl-2-thiouracil, offering detailed experimental protocols and insights into its mechanism of action.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 6-Phenyl-2-thiouracil is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of its key physicochemical data is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂OS | [1][2][3][4] |

| Molecular Weight | 204.25 g/mol | [1][2][3][4] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 263-264.5 °C | N/A |

| pKa (predicted) | 7.29 | N/A |

| Calculated logP | 2.15 | N/A |

| Solubility | Soluble in DMF and 1 M NH₄OH; sparingly soluble in water. | [5] |

Mechanism of Action: Inhibition of Thyroid Peroxidase

6-Phenyl-2-thiouracil exerts its therapeutic effect by inhibiting thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[6][7][8][9][10] TPO is responsible for the oxidation of iodide ions and their subsequent incorporation into tyrosine residues of thyroglobulin, a critical step in the formation of thyroxine (T4) and triiodothyronine (T3). By inhibiting TPO, 6-Phenyl-2-thiouracil effectively reduces the production of thyroid hormones, thereby alleviating the symptoms of hyperthyroidism.[6][7][8][9][10][11][12]

Experimental Protocols for Characterization

Accurate and reproducible characterization of 6-Phenyl-2-thiouracil is crucial for quality control and regulatory purposes. The following sections detail the experimental protocols for key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity and quantifying the concentration of 6-Phenyl-2-thiouracil.

Workflow for HPLC Analysis:

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[13]

-

Mobile Phase: A mixture of acetonitrile and water, often with an acidic modifier like 0.1% trifluoroacetic acid (TFA), is a suitable mobile phase. A typical isocratic elution could be 35:65 (v/v) acetonitrile:water with 0.1% TFA.[13]

-

Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.[13]

-

Detection: UV detection at the wavelength of maximum absorbance (λmax) of 6-Phenyl-2-thiouracil, which is typically around 276 nm.[13]

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of 6-Phenyl-2-thiouracil.

1. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Methodology:

-

Instrumentation: A double-beam UV-Vis spectrophotometer.

-

Solvent: A suitable UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest (e.g., methanol or ethanol).

-

Sample Preparation: Prepare a dilute solution of 6-Phenyl-2-thiouracil in the chosen solvent (e.g., 10 µg/mL).

-

Measurement: Record the absorption spectrum over a range of 200-400 nm against a solvent blank. Determine the wavelength of maximum absorbance (λmax).

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Methodology:

-

Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.[1][3][14][15]

-

Sample Preparation (ATR): Place a small amount of the powdered 6-Phenyl-2-thiouracil directly onto the ATR crystal.[1][3][14][15]

-

Measurement: Record the spectrum over the range of 4000-400 cm⁻¹.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and connectivity of atoms in the molecule.

Methodology:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the compound is soluble, such as dimethyl sulfoxide-d₆ (DMSO-d₆).[11]

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.5-0.7 mL of the deuterated solvent.[11]

-

Measurement: Acquire ¹H and ¹³C NMR spectra.

Workflow for Spectroscopic Analysis:

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of the compound.

1. Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and other thermal transitions.

Methodology:

-

Instrumentation: A DSC instrument.

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan and seal it.

-

Measurement: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[16]

2. Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition profile of the compound.

Methodology:

-

Instrumentation: A TGA instrument.

-

Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) in the TGA pan.

-

Measurement: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) and monitor the change in mass as a function of temperature.[16][17]

Workflow for Thermal Analysis:

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, mechanism of action, and analytical characterization of 6-Phenyl-2-thiouracil. The presented data and experimental protocols offer a valuable resource for researchers and professionals involved in the study and development of this and related thiouracil derivatives. A comprehensive understanding of these fundamental characteristics is essential for advancing its potential therapeutic applications.

References

- 1. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 2. 6-Phenyl-2-thiouracil =95 36822-11-4 [sigmaaldrich.com]

- 3. jascoinc.com [jascoinc.com]

- 4. scbt.com [scbt.com]

- 5. youtube.com [youtube.com]

- 6. Mechanism of inactivation of thyroid peroxidase by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reversible and irreversible inhibition of thyroid peroxidase-catalyzed iodination by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. repository.up.ac.za [repository.up.ac.za]

- 9. Thyroid peroxidase - Wikipedia [en.wikipedia.org]

- 10. scbt.com [scbt.com]

- 11. 6-PHENYL-2-THIOURACIL(36822-11-4) 13C NMR spectrum [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. gammadata.se [gammadata.se]

- 16. researchgate.net [researchgate.net]

- 17. Choice of Gas Effects Results in the TGA | Materials Characterization Lab [mcl.mse.utah.edu]

In Vitro Evaluation of 6-Phenyl-2-thiouracil Cytotoxicity on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract